5-Bromo-3-pentyloxyphenylboronic acid 5-Bromo-3-pentyloxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2121512-33-0
VCID: VC11659179
InChI: InChI=1S/C11H16BBrO3/c1-2-3-4-5-16-11-7-9(12(14)15)6-10(13)8-11/h6-8,14-15H,2-5H2,1H3
SMILES: B(C1=CC(=CC(=C1)Br)OCCCCC)(O)O
Molecular Formula: C11H16BBrO3
Molecular Weight: 286.96 g/mol

5-Bromo-3-pentyloxyphenylboronic acid

CAS No.: 2121512-33-0

Cat. No.: VC11659179

Molecular Formula: C11H16BBrO3

Molecular Weight: 286.96 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-pentyloxyphenylboronic acid - 2121512-33-0

Specification

CAS No. 2121512-33-0
Molecular Formula C11H16BBrO3
Molecular Weight 286.96 g/mol
IUPAC Name (3-bromo-5-pentoxyphenyl)boronic acid
Standard InChI InChI=1S/C11H16BBrO3/c1-2-3-4-5-16-11-7-9(12(14)15)6-10(13)8-11/h6-8,14-15H,2-5H2,1H3
Standard InChI Key FXZSUYTZYXCKPP-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)Br)OCCCCC)(O)O
Canonical SMILES B(C1=CC(=CC(=C1)Br)OCCCCC)(O)O

Introduction

5-Bromo-3-pentyloxyphenylboronic acid is a boronic acid derivative that has garnered attention for its unique molecular structure and potential applications in organic synthesis. This compound is characterized by the presence of a bromine atom, a pentyloxy group, and a boronic acid moiety. The pinacol ester form of this compound, known as 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester, is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Synthesis and Applications

The synthesis of 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester typically involves multiple steps, starting from the preparation of the boronic acid itself. This compound is a valuable building block in organic synthesis due to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The presence of both a bromine atom and a boronic acid group provides versatility in introducing different functional groups, which is crucial for developing new compounds with specific properties.

Applications in Organic Synthesis

  • Suzuki-Miyaura Coupling: This compound is used as a reagent to form carbon-carbon bonds, which is essential in synthesizing complex organic molecules.

  • Material Science: Organoboron compounds, including boronic acid pinacol esters, have potential applications in developing materials with unique electronic or optical properties.

Safety and Handling

Safety data for 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester indicates that it should be handled with caution. In case of exposure, it is recommended to seek medical attention if symptoms persist. The compound should be disposed of as special waste by a licensed disposal company, following local and national regulations .

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